Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester, commonly known as benzyl benzoate, is a phenylmethyl ester of benzenebutanoic acid. It is a clear, colorless, and odorless liquid with a slightly bitter taste. It is a widely used industrial chemical and is found in many products, such as cosmetics, fragrances, and insect repellents. Benzyl benzoate has been used in the medical field for its antifungal, antiparasitic, and anti-inflammatory properties.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activities and Health Implications

Hydroxycinnamic acids, including derivatives similar to benzenebutanoic acid, a-hydroxy-, phenylmethyl ester, exhibit potent antioxidant activities, which have been the subject of extensive in vitro and in vivo studies. These compounds are abundant in cereals, legumes, fruits, and vegetables, contributing significantly to the antioxidant potential of these foods. Their antioxidant activity is mainly attributed to their ability to scavenge various radicals and act as reducing agents. Studies suggest a strong link between the consumption of hydroxycinnamic acid-rich foods and reduced disease risk, highlighting the importance of these compounds in promoting health and preventing diseases related to oxidative stress (Shahidi & Chandrasekara, 2010).

Environmental Monitoring and Toxicology

The analytical detection of benzene derivatives in environmental samples is crucial for monitoring pollution and assessing exposure risks. Techniques based on chromatography and mass spectrometry have been developed to measure low concentrations of benzene metabolites, such as S-phenylmercapturic acid, in biological samples. These methodologies are vital for understanding the extent of environmental and occupational exposure to benzene and related compounds, providing a foundation for preventive measures against health damages associated with such exposures (Gonçalves et al., 2017).

Synthetic Chemistry and Material Science

Benzoxaboroles, which share structural similarities with benzenebutanoic acid derivatives, have been explored for their unique properties and applications in organic synthesis and material science. These compounds serve as building blocks, protecting groups, and have found applications in biological systems due to their ability to bind hydroxyl compounds. The versatility of benzoxaboroles underscores the potential of benzenebutanoic acid derivatives in contributing to new synthetic pathways and materials with specialized functions (Adamczyk-Woźniak et al., 2009).

Biotechnological Applications

The biotechnological production of lactic acid and its derivatives, including esters, from biomass represents an eco-friendly alternative to chemical synthesis, showcasing the potential of renewable resources in green chemistry. Lactic acid derivatives serve as precursors for various valuable chemicals, illustrating the broader applicability of hydroxycarboxylic acid derivatives, such as this compound, in sustainable industrial processes (Gao, Ma, & Xu, 2011).

Eigenschaften

IUPAC Name |

4-(2-hydroxy-3-methyl-4-phenylphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-12-15(13-6-3-2-4-7-13)11-10-14(17(12)20)8-5-9-16(18)19/h2-4,6-7,10-11,20H,5,8-9H2,1H3,(H,18,19)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTXSRLCMIFKCO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)CCCC(=O)[O-])C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17O3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721225 |

Source

|

| Record name | 4-(3-Hydroxy-2-methyl[1,1'-biphenyl]-4-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109684-03-9 |

Source

|

| Record name | 4-(3-Hydroxy-2-methyl[1,1'-biphenyl]-4-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

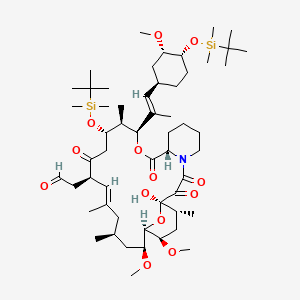

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)